N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxazole ring, a piperidine moiety, and a methanesulfonamide group, which collectively contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-22(19,20)16-9-10-4-6-18(7-5-10)14-17-12-8-11(15)2-3-13(12)21-14/h2-3,8,10,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUMAPOHBPFKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluorinated carboxylic acid derivative under acidic conditions.
Piperidine Derivative Synthesis: The piperidine moiety is prepared by reacting piperidine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Coupling Reaction: The benzoxazole and piperidine derivatives are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its structural similarity to known antibacterial compounds.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for its potential effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity to receptors, while the methanesulfonamide group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares the benzoxazole and piperidine moieties but lacks the methanesulfonamide group.
N-benzylpiperidine benzisoxazole derivatives: Known for their acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
Uniqueness
N-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can enhance its pharmacokinetic properties and potentially broaden its range of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
